molecular formula C10H19ClN2S2 B1422409 1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride CAS No. 1221792-22-8

1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride

Cat. No.: B1422409
CAS No.: 1221792-22-8
M. Wt: 266.9 g/mol
InChI Key: XLXJIBXROXPGSU-UHFFFAOYSA-N
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Description

1,9-Dithia-4,12-diazadispiro[4.2.4{8}.2{5}]tetradecane dihydrochloride is a complex organic compound characterized by its unique spirocyclic structure

Preparation Methods

The synthesis of 1,9-Dithia-4,12-diazadispiro[4.2.4{8}.2{5}]tetradecane dihydrochloride involves multiple steps, typically starting with the formation of the spirocyclic core. The synthetic route often includes the use of thiol and amine precursors under specific reaction conditions to form the desired spirocyclic structure. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity.

Chemical Reactions Analysis

1,9-Dithia-4,12-diazadispiro[4.2.4{8}.2{5}]tetradecane dihydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used to reduce the compound.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain functional groups in the compound.

Common reagents and conditions used in these reactions include solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,9-Dithia-4,12-diazadispiro[4.2.4{8}.2{5}]tetradecane dihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition or protein binding.

    Industry: It may be used in the production of specialty chemicals or materials.

Mechanism of Action

The mechanism by which 1,9-Dithia-4,12-diazadispiro[4.2.4{8}.2{5}]tetradecane dihydrochloride exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1,9-Dithia-4,12-diazadispiro[4.2.4{8}.2{5}]tetradecane dihydrochloride can be compared with other spirocyclic compounds, such as:

    1,4-Dithiane: A simpler spirocyclic compound with sulfur atoms in the ring.

    Spiro[4.5]decane: Another spirocyclic compound with a different ring structure.

The uniqueness of 1,9-Dithia-4,12-diazadispiro[4.2.4{8}.2{5}]tetradecane dihydrochloride lies in its specific arrangement of sulfur and nitrogen atoms within the spirocyclic framework, which imparts distinct chemical and biological properties.

Properties

CAS No.

1221792-22-8

Molecular Formula

C10H19ClN2S2

Molecular Weight

266.9 g/mol

IUPAC Name

4,12-dithia-1,9-diazadispiro[4.2.48.25]tetradecane;hydrochloride

InChI

InChI=1S/C10H18N2S2.ClH/c1-2-10(12-6-8-14-10)4-3-9(1)11-5-7-13-9;/h11-12H,1-8H2;1H

InChI Key

XLXJIBXROXPGSU-UHFFFAOYSA-N

SMILES

C1CC2(CCC13NCCS3)NCCS2.Cl.Cl

Canonical SMILES

C1CC2(CCC13NCCS3)NCCS2.Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride
Reactant of Route 2
1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride
Reactant of Route 3
1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride
Reactant of Route 4
1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride
Reactant of Route 5
1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride
Reactant of Route 6
1,9-Dithia-4,12-diazadispiro[4.2.4^{8}.2^{5}]tetradecane dihydrochloride

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